molecular formula C12H18O3 B8302837 2-Methyl-6-(tetrahydro-2H-pyran-2-yloxy)-4-hexyne-3-one

2-Methyl-6-(tetrahydro-2H-pyran-2-yloxy)-4-hexyne-3-one

Cat. No. B8302837
M. Wt: 210.27 g/mol
InChI Key: GQRYPWDLSQZQHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05616720

Procedure details

The desired compound was prepared from isobutyryl chloride and 3,4,5,6-tetrahydro-2-(2-propynyloxy)-2H-pyran by analogy to the procedure of Tohda, et. al. (Synthesis, 777 (1977)).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:5])[CH:2]([CH3:4])[CH3:3].[CH2:7]([O:10][CH:11]1[CH2:16][CH2:15][CH2:14][CH2:13][O:12]1)[C:8]#[CH:9]>>[CH3:3][CH:2]([CH3:4])[C:1](=[O:5])[C:9]#[C:8][CH2:7][O:10][CH:11]1[CH2:16][CH2:15][CH2:14][CH2:13][O:12]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)C)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C#C)OC1OCCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(C(C#CCOC1OCCCC1)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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